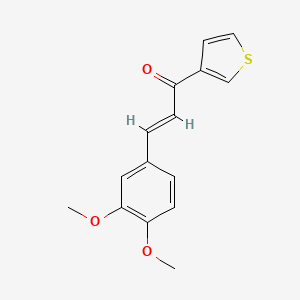

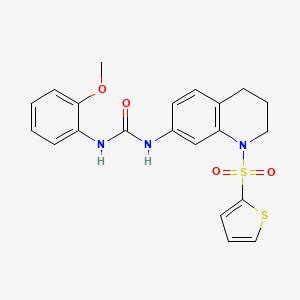

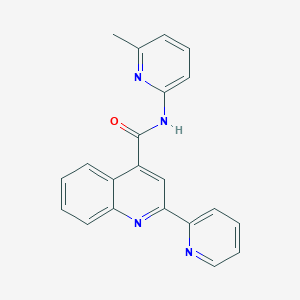

N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, also known as CCPB, is a small molecule compound that has recently gained attention in scientific research. CCPB is a potent inhibitor of the protein phosphatase 4 (PP4) and has shown potential in the treatment of various diseases, including cancer and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The novel derivatives of 1-aminocyclopropane-1-carboxylic acid obtained by alkylation showcase the Z-configuration of the cyclopropane rings, indicating a specific spatial arrangement conducive for potential pharmacological activity. The detailed X-ray crystal structure analysis reveals a perpendicular disposition of the cyclopropane ring atoms to the benzamido and methoxycarbonyl moiety, highlighting the molecule's unique conformation which could influence its interaction with biological targets (Cetina et al., 2004).

Colorimetric Sensing Applications

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized through direct acylation reactions exhibited a drastic color transition from colorless to achromatic black in response to fluoride anion at mM concentrations. This unique colorimetric sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcasing the compound's potential as a fluoride sensor in environmental or biological contexts (Younes et al., 2020).

Medicinal Chemistry and Drug Design

The cyclopropane moiety is noted for its unique spatial and electronic features, which contribute to high metabolic stability, making it a valuable component in medicinal chemistry. Research into the direct cyclopropyl transfer reaction onto cyclic amides and azoles has developed a method that enhances the pharmaceutical industry's ability to design nitrogenated compounds with potential therapeutic applications (Gagnon et al., 2007).

Antitumor Activity

The structure and DNA-binding characteristics of CC-1065, which contains a cyclopropane ring, have been elucidated, demonstrating the molecule's potent antitumor activity and its strong interaction with DNA. This highlights the compound's therapeutic potential and its mechanism of action at the molecular level, providing insights into the design of novel antitumor agents (Chidester et al., 1981).

Propiedades

IUPAC Name |

N-(1-cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-10-16(6-7-16)19-15(21)12-3-1-11(2-4-12)14(20)13-5-8-18-9-13/h1-5,8-9,18H,6-7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAGSSKIHBCICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)C2=CC=C(C=C2)C(=O)C3=CNC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid](/img/structure/B2891545.png)

![(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2891550.png)

![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2891558.png)

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride](/img/structure/B2891559.png)